molecular formula C15H19ClN4O3 B595301 tert-Butyl 4-chloro-2-morpholino-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate CAS No. 1227958-31-7

tert-Butyl 4-chloro-2-morpholino-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate

Cat. No.: B595301
CAS No.: 1227958-31-7
M. Wt: 338.792
InChI Key: WXGLJIHPWSSLLQ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of tert-Butyl 4-chloro-2-morpholino-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate involves several steps. One common synthetic route includes the following steps :

    Formation of the pyrrolo[2,3-d]pyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the chloro group: Chlorination is typically achieved using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the morpholino group: This step involves nucleophilic substitution reactions where the morpholino group is introduced.

    Esterification: The final step involves the esterification of the carboxylate group with tert-butyl alcohol under acidic conditions.

Chemical Reactions Analysis

tert-Butyl 4-chloro-2-morpholino-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate undergoes various chemical reactions, including :

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl 4-chloro-2-morpholino-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate has several scientific research applications :

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including herbicidal and insecticidal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, although it is not currently used in clinical settings.

    Industry: It is used in the development of new agrochemicals and pesticides.

Mechanism of Action

The mechanism of action of tert-Butyl 4-chloro-2-morpholino-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate involves the inhibition of the electron transport chain in the mitochondria of susceptible organisms . This disruption leads to a loss of cellular energy production, ultimately causing cell death. The compound targets specific enzymes and pathways involved in mitochondrial respiration.

Comparison with Similar Compounds

tert-Butyl 4-chloro-2-morpholino-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate can be compared with other similar compounds, such as :

    tert-Butyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate: Lacks the morpholino group, which may affect its biological activity.

    tert-Butyl 4-chloro-2-morpholino-7H-pyrrolo[2,3-d]pyrimidine-7-carboxamide: Contains a carboxamide group instead of a carboxylate group, potentially altering its reactivity and applications.

The presence of the morpholino group in this compound is a key feature that distinguishes it from other similar compounds, potentially enhancing its biological activity and making it a valuable compound for research.

Properties

IUPAC Name

tert-butyl 4-chloro-2-morpholin-4-ylpyrrolo[2,3-d]pyrimidine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN4O3/c1-15(2,3)23-14(21)20-5-4-10-11(16)17-13(18-12(10)20)19-6-8-22-9-7-19/h4-5H,6-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXGLJIHPWSSLLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C1N=C(N=C2Cl)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50744306
Record name tert-Butyl 4-chloro-2-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50744306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227958-31-7
Record name 1,1-Dimethylethyl 4-chloro-2-(4-morpholinyl)-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227958-31-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 4-chloro-2-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50744306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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